molecular formula C14H9ClN2O B2556931 2-(4-Chlorophenoxy)quinoxaline CAS No. 223592-33-4

2-(4-Chlorophenoxy)quinoxaline

Cat. No.: B2556931
CAS No.: 223592-33-4
M. Wt: 256.69
InChI Key: KJIDQTZXAZVXPJ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)quinoxaline is a chemical compound that has garnered significant interest in various fields of scientific research due to its unique structure and properties It is a derivative of quinoxaline, a fused heterocyclic system consisting of a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenoxy)quinoxaline typically involves the condensation of 2-chloroquinoxaline with 4-chlorophenol. This reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The reaction yields this compound as the primary product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenoxy)quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding dihydroquinoxaline derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Chlorophenoxy)quinoxaline has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • 2-(4-Bromophenoxy)quinoxaline
  • 2-(4-Methylphenoxy)quinoxaline
  • 2-(4-Nitrophenoxy)quinoxaline

Comparison: 2-(4-Chlorophenoxy)quinoxaline is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, methyl, and nitro analogs, the chloro derivative exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-chlorophenoxy)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-10-5-7-11(8-6-10)18-14-9-16-12-3-1-2-4-13(12)17-14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIDQTZXAZVXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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